![molecular formula C16H23NO3 B2431480 N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)propionamide CAS No. 2034538-01-5](/img/structure/B2431480.png)
N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)propionamide
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Overview
Description
The compound is an amide derivative, with a phenyl group, a hydroxy group, and a tetrahydropyran ring attached to the nitrogen atom. Tetrahydropyran is a saturated six-membered ring containing five carbon atoms and one oxygen atom .
Molecular Structure Analysis
The tetrahydropyran ring in the compound is a saturated six-membered ring containing five carbon atoms and one oxygen atom . In the gas phase, it exists in its lowest energy C s symmetry chair conformation .Chemical Reactions Analysis
Tetrahydropyranyl ethers are resilient to a variety of reactions. The alcohol can later be restored by acid-catalyzed hydrolysis .Scientific Research Applications
Antimicrobial Oxidants
The compound can be used in the synthesis of potent and selective myeloperoxidase inhibitors, which are useful as antimicrobial oxidants .
σ1 Receptor Ligands
The compound can be used to synthesize novel and selective σ1 receptor ligands. These ligands have potential applications in the treatment of various neurological and psychiatric disorders .
DNA Strand Break Detection
The compound can be used in conjunction with alkaline gel electrophoresis to improve the process of detecting single strand breaks (SSBs) in DNA .
Synthesis of Acetamides
The compound can be used in the synthesis of 2-(5-bromothiophene-2-sulfonamido)-N-(tetrahydro-2H-pyran-2-yloxy)acetamides .
Anti-inflammatory Agents
Pyran derivatives, such as the compound , have been found to possess anti-inflammatory properties .
Anti-cancer Agents
Pyran derivatives have also been found to possess anti-cancer properties .
Anti-diabetic Agents
The compound could potentially be used in the synthesis of anti-diabetic agents, as pyran derivatives have been found to possess anti-diabetic properties .
Insecticidal Agents
Pyran derivatives have been found to possess insecticidal properties, suggesting potential use of the compound in the development of new insecticides .
Mechanism of Action
Target of Action
The primary target of N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]propanamide is Interstitial collagenase . This enzyme plays a crucial role in the breakdown of extracellular matrix in normal physiological processes, such as embryonic development, reproduction, and tissue remodeling, as well as in disease processes, such as arthritis and metastasis .
Mode of Action
It is known that the compound interacts with its target, interstitial collagenase
properties
IUPAC Name |
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-2-15(18)17-12-16(19,13-6-4-3-5-7-13)14-8-10-20-11-9-14/h3-7,14,19H,2,8-12H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXAVVMYHHGCKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC(C1CCOCC1)(C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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